molecular formula C16H12N2O2 B14132492 2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one CAS No. 89174-98-1

2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one

Cat. No.: B14132492
CAS No.: 89174-98-1
M. Wt: 264.28 g/mol
InChI Key: MYFPWZOGFLAIFQ-UHFFFAOYSA-N
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Description

2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one is a complex organic compound that belongs to the class of pyrroloindoles This compound is characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and a dihydropyrroloindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and an appropriate diketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain reaction conditions. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

89174-98-1

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3-one

InChI

InChI=1S/C16H12N2O2/c19-16-14-13(11-8-4-5-9-12(11)17-14)15(18(16)20)10-6-2-1-3-7-10/h1-9,15,17,20H

InChI Key

MYFPWZOGFLAIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2O)NC4=CC=CC=C43

Origin of Product

United States

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